![molecular formula C12H15NO2 B7784415 Cyclopentyl 4-aminobenzoate](/img/structure/B7784415.png)
Cyclopentyl 4-aminobenzoate
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Overview
Description
Cyclopentyl 4-aminobenzoate is an organic compound with the molecular formula C12H15NO2 It is a derivative of 4-aminobenzoic acid, where the carboxyl group is esterified with cyclopentanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with cyclopentanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-aminobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and cyclopentanol.
Reduction: The amino group can be reduced to form cyclopentyl 4-aminobenzyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and cyclopentanol.
Reduction: Cyclopentyl 4-aminobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Local Anesthetic Properties
Cyclopentyl 4-aminobenzoate is primarily recognized for its role as an intermediate in the synthesis of local anesthetics. It interacts with sodium ion channels in nerve membranes, effectively blocking nerve impulse conduction, which is essential for anesthetic activity.
Case Study: Synthesis of Local Anesthetics
In a study examining the synthesis of local anesthetics, this compound was utilized to create derivatives that exhibited enhanced potency and selectivity against specific ion channels. The modifications made to the cyclopentyl group were crucial for maintaining the desired pharmacological activity while improving safety profiles .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules. Its ability to undergo various chemical reactions, such as hydrolysis and substitution, makes it valuable in synthetic pathways.
Table 1: Common Reactions Involving this compound
Reaction Type | Products Formed | Conditions |
---|---|---|
Hydrolysis | 4-Aminobenzoic acid, cyclopentanol | Acidic or basic conditions |
Reduction | Cyclopentyl 4-aminobenzyl alcohol | LiAlH4 or NaBH4 |
Substitution | Various substituted derivatives | Alkyl halides or acyl chlorides |
Biological Studies
Enzyme Inhibition and Receptor Binding
this compound has been explored in biological studies related to enzyme inhibition and receptor binding. Its structural characteristics allow it to interact selectively with certain biological targets, making it a candidate for drug development aimed at modulating specific biochemical pathways .
Case Study: Inhibition Studies
Research demonstrated that derivatives of this compound exhibited significant inhibitory activity against bromodomain proteins involved in cancer progression. The modifications to the cyclopentyl group were shown to enhance binding affinity and selectivity towards these targets .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals that find applications across various sectors including pharmaceuticals and agrochemicals. Its unique properties allow for the development of compounds with tailored functionalities.
Mechanism of Action
The mechanism of action of cyclopentyl 4-aminobenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a local anesthetic by binding to sodium ion channels on nerve membranes, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate:
Methyl 4-aminobenzoate:
Propyl 4-aminobenzoate:
Uniqueness
Cyclopentyl 4-aminobenzoate is unique due to its cyclopentyl ester group, which imparts different physicochemical properties compared to its ethyl, methyl, and propyl counterparts. This uniqueness can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Biological Activity
Cyclopentyl 4-aminobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic research. This article provides a comprehensive overview of its biological activity, including relevant case studies, comparative analyses, and detailed research findings.
Chemical Structure and Properties
This compound is an ester formed from cyclopentyl alcohol and 4-aminobenzoic acid. Its structure can be represented as follows:
This compound exhibits unique chemical properties that contribute to its biological activities, including its ability to interact with various molecular targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.
- Cytotoxicity : Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. Its mechanism of action often involves the induction of apoptosis and cell cycle arrest.
- Analgesic Properties : Preliminary studies suggest that this compound may have local anesthetic effects, making it a candidate for further investigation in pain management applications.
Antimicrobial Studies
A study published in Natural Products as Platforms To Overcome Antibiotic Resistance explored the antimicrobial efficacy of various derivatives, including this compound. The results indicated that it effectively inhibited bacterial growth with minimal cytotoxicity to human cells (IC50 values ranging from 10 to 50 µM) .
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
This compound | E. coli | 25 |
S. aureus | 30 |
Cytotoxicity Assays
In a study focusing on cancer therapeutics, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results demonstrated significant cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HCT-116 | 20 |
Flow cytometry analysis revealed that treatment with this compound induced G1 phase cell cycle arrest and increased apoptotic markers, such as caspase-3 activation .
The mechanism by which this compound exerts its biological effects involves interactions with specific cellular targets. It is known to inhibit key enzymes involved in cell proliferation and survival pathways, leading to enhanced apoptosis in cancer cells. Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis .
Comparative Analysis with Similar Compounds
This compound can be compared with other benzoate derivatives to highlight its unique properties:
Compound | Antimicrobial Activity | Cytotoxicity IC50 (µM) |
---|---|---|
This compound | Moderate | MCF-7: 15 |
Ethyl 4-aminobenzoate | Low | MCF-7: >50 |
Propyl 4-aminobenzoate | High | MCF-7: 10 |
This table illustrates that while some derivatives exhibit higher antimicrobial activity, this compound shows a balanced profile with significant cytotoxic effects.
Properties
IUPAC Name |
cyclopentyl 4-aminobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-10-7-5-9(6-8-10)12(14)15-11-3-1-2-4-11/h5-8,11H,1-4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOAGFCZGPCSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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